molecular formula C15H31NO2 B12660102 Isononyl 6-aminohexanoate CAS No. 72066-93-4

Isononyl 6-aminohexanoate

Cat. No.: B12660102
CAS No.: 72066-93-4
M. Wt: 257.41 g/mol
InChI Key: YTBVJJCLLLCHCU-UHFFFAOYSA-N
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Description

Isononyl 6-aminohexanoate is a chemical compound that combines isononyl alcohol and 6-aminohexanoic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isononyl 6-aminohexanoate typically involves the esterification of 6-aminohexanoic acid with isononyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Isononyl 6-aminohexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Isononyl 6-aminohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isononyl 6-aminohexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 6-aminohexanoic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

    6-aminohexanoic acid: A precursor to Isononyl 6-aminohexanoate, known for its role in the synthesis of nylon-6.

    Isononyl Isononanoate: Another ester of isononyl alcohol, used primarily in skincare products for its emollient properties.

Uniqueness: this compound stands out due to its combination of an amino acid derivative and a long-chain alcohol, providing unique chemical and physical properties that are valuable in various applications.

Properties

CAS No.

72066-93-4

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

7-methyloctyl 6-aminohexanoate

InChI

InChI=1S/C15H31NO2/c1-14(2)10-6-3-4-9-13-18-15(17)11-7-5-8-12-16/h14H,3-13,16H2,1-2H3

InChI Key

YTBVJJCLLLCHCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOC(=O)CCCCCN

Origin of Product

United States

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